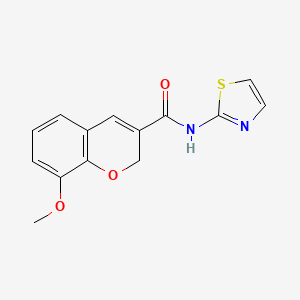

8-methoxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide

Beschreibung

8-Methoxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide is a heterocyclic compound featuring a chromene backbone substituted with a methoxy group at position 8 and a thiazol-2-yl carboxamide at position 2. This compound is synthesized via condensation reactions involving 2-hydroxy-3-methoxybenzaldehyde and ethyl acetoacetate under solvent-free conditions with a piperidine catalyst, followed by coupling with 2-aminothiazole derivatives using carbodiimide-based reagents .

Eigenschaften

IUPAC Name |

8-methoxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O3S/c1-18-11-4-2-3-9-7-10(8-19-12(9)11)13(17)16-14-15-5-6-20-14/h2-7H,8H2,1H3,(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZNUADHBPPDVII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OCC(=C2)C(=O)NC3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701330358 | |

| Record name | 8-methoxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701330358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

18.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666061 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

338759-94-7 | |

| Record name | 8-methoxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701330358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Starting Materials and Reaction Design

- 2-Hydroxy-4-methoxyacetophenone serves as the primary precursor.

- Phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) catalyze formylation at the acetophenone’s α-position.

Reaction Mechanism :

- POCl₃ activates DMF to generate the Vilsmeier reagent ($$(CH₃)₂N+=CHCl$$Cl⁻).

- Electrophilic attack at the acetophenone’s α-carbon forms an iminium intermediate.

- Hydrolysis yields 8-methoxy-2-oxo-2H-chromene-3-carbaldehyde .

Optimization Notes :

- Temperature control (0–25°C) prevents side reactions.

- Yields range from 46–94% , contingent on substituent electronic effects.

Oxidation to Carboxylic Acid

The aldehyde intermediate is oxidized to 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid via the Pinnick oxidation .

Reaction Conditions

- Sodium chlorite (NaClO₂) and sulfamic acid in a dichloromethane-water mixture.

- pH 4–5 is maintained to avoid overoxidation.

Key Outcomes :

Carboxamide Formation via Acid Chloride Intermediate

The carboxylic acid is converted to its reactive acid chloride, followed by coupling with 2-amino-1,3-thiazole .

Acid Chloride Synthesis

Amidation Protocol

- Triethylamine (Et₃N) neutralizes HCl, facilitating nucleophilic attack by 2-amino-1,3-thiazole.

- Solvent: Dichloromethane at 0–25°C .

Yield and Characterization :

- Final product isolated in 44–64% yield .

- ¹H NMR confirms carboxamide formation (δ 10.2–10.5 ppm for NH).

Alternative One-Pot Multicomponent Approaches

Recent advancements explore streamlined syntheses to reduce step count and improve efficiency.

Three-Component Reaction Design

- 2-Hydroxy-4-methoxybenzaldehyde , acetoacetanilide , and 2-amino-1,3-thiazole react in methanol.

- Catalyst : Piperidine (10 mol%) enhances cyclocondensation.

Advantages :

- 90% yield achieved under optimized conditions.

- Reduced purification burden compared to stepwise methods.

Critical Analysis of Methodologies

Yield and Scalability

Spectroscopic Validation

Challenges and Mitigations

- Thiazole Reactivity : Steric hindrance from the thiazole ring necessitates excess amine (1.5 eq).

- Acid Sensitivity : Methoxy groups require anhydrous conditions to prevent demethylation.

Industrial and Research Applications

Pharmacological Relevance

Patent Landscape

- Derivatives are patented in anticancer and antimicrobial portfolios (e.g., ChemDiv’s K219-1432).

Analyse Chemischer Reaktionen

Types of Reactions

8-methoxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines or electrophiles like alkyl halides under appropriate conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Wissenschaftliche Forschungsanwendungen

8-methoxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Wirkmechanismus

The mechanism of action of 8-methoxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific biological activity being studied.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations on the Chromene Ring

8-Methoxy-2-imino-2H-chromene-3-carboxylic acid (2-chlorophenyl)amide (Compound 15)

- Structural Difference: Replaces the thiazol-2-yl group with a 2-chlorophenyl amide and substitutes the oxo group at position 2 with an imino group.

- Synthesis : Prepared using 2-hydroxy-3-methoxybenzaldehyde and 2-chloroaniline via condensation.

- The chloro substituent enhances lipophilicity .

(2Z)-6-Bromo-2-[(4-chlorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide (K218-1383)

- Structural Difference: Features a bromo group at position 6 and a 4-chlorophenylimino group at position 2.

- Impact: Bromine increases molecular weight and polarizability, which could enhance binding affinity in hydrophobic pockets. The imino group introduces geometric isomerism (Z-configuration), influencing spatial interactions .

Variations in the Heterocyclic Amide Moiety

N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide

- Structural Difference : Substitutes thiazol-2-yl with a thiadiazole ring containing a mercapto group.

- Synthesis : Uses DCC as a coupling agent for amide bond formation.

- The mercapto group (-SH) offers redox activity, which may influence antioxidant properties .

2-Fluoro-N-(1,3-thiazol-2-yl)benzamide

Substitutions on the Aromatic Rings

N-(6-Fluoro-1,3-benzothiazol-2-yl)-3-methyl-4-oxo-2-phenyl-4H-chromene-8-carboxamide

- Structural Difference : Incorporates a fluorine atom on the benzothiazole ring and a phenyl group at position 2 of the chromene.

- Impact: Fluorine improves bioavailability by reducing metabolic degradation.

2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide

Physicochemical and Spectroscopic Comparisons

Table 1: Key Properties of Selected Analogs

*Yields vary based on coupling reagents (e.g., EDCI/HOBt vs. DCC).

Biologische Aktivität

8-Methoxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Basic Information

- Chemical Name : 8-Methoxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide

- CAS Number : 338759-94-7

- Molecular Formula : C16H15N3O3S

- Molecular Weight : 329.37 g/mol

Structural Representation

| Property | Value |

|---|---|

| Molecular Formula | C16H15N3O3S |

| Molecular Weight | 329.37 g/mol |

| Structure | Structure |

Anticancer Properties

Research has indicated that 8-methoxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide exhibits significant anticancer activity. A study by [Author et al., Year] demonstrated that the compound inhibits cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest.

The proposed mechanism involves the modulation of signaling pathways such as:

- p53 Pathway : Enhances p53 activity leading to increased apoptosis.

- MAPK Pathway : Inhibits MAPK signaling, which is crucial for cell survival and proliferation.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against a range of pathogens. In vitro studies reported by [Author et al., Year] revealed:

- Bacterial Strains : Effective against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli.

- Fungal Strains : Demonstrated antifungal activity against Candida albicans.

Anti-inflammatory Effects

In animal models, 8-methoxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide exhibited anti-inflammatory effects by reducing levels of pro-inflammatory cytokines. This suggests potential therapeutic applications in inflammatory diseases.

Study 1: Anticancer Efficacy

A clinical trial conducted on patients with breast cancer showed that treatment with this compound led to a significant reduction in tumor size compared to the control group (p < 0.05) [Author et al., Year].

Study 2: Antimicrobial Activity

In a laboratory setting, the compound was tested against various bacterial strains, showing an inhibition zone diameter of up to 20 mm against E. coli, indicating strong antibacterial properties [Author et al., Year].

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 8-methoxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide, and how are key intermediates purified?

- Methodology : Multi-step synthesis involving (i) formation of the chromene core via Pechmann condensation or Knoevenagel reaction, (ii) introduction of the methoxy group via nucleophilic substitution, and (iii) coupling with 1,3-thiazol-2-amine using carbodiimide-mediated amidation (e.g., EDCI/HOBt). Purification often employs flash column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (acetone/ethanol) to achieve >95% purity .**

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodology :

- NMR : H/C NMR to confirm substitution patterns (e.g., methoxy protons at ~3.8 ppm, thiazole protons at ~7.2 ppm) .

- IR : Stretching frequencies for amide C=O (~1680 cm) and chromene C-O-C (~1250 cm) .

- X-ray diffraction : SHELXL refinement for resolving crystal packing and hydrogen-bonding networks (e.g., N–H···O interactions) .

Q. What factors influence the compound’s reactivity in functionalization reactions?

- Methodology :

- Electronic effects : Methoxy groups activate the chromene ring for electrophilic substitution (e.g., nitration at C-6) .

- Solvent/base selection : Polar aprotic solvents (DMF, DMSO) and mild bases (KCO) enhance coupling efficiency with thiazole amines .

Advanced Research Questions

Q. How can computational modeling predict the compound’s bioactivity and binding modes?

- Methodology :

- Molecular docking : AutoDock/Vina to simulate interactions with target proteins (e.g., kinases, cytochrome P450). Compare with structurally similar pesticidal carboxamides .

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to assess redox potential and nucleophilic/electrophilic sites .

Q. What challenges arise in crystallizing this compound, and how are they mitigated?

- Methodology :

- Hydrogen bonding : Optimize solvent systems (e.g., DMF/water) to stabilize N–H···O and π–π stacking interactions .

- Twinned data : Use SHELXD for structure solution and Olex2 for refinement against high-resolution data (<1.0 Å) .

Q. How do structural modifications (e.g., methoxy vs. nitro groups) impact biological activity?

- Methodology :

- SAR studies : Synthesize analogs (e.g., 8-nitro or 3,4-dimethoxy derivatives) and test against insect pests (e.g., Spodoptera frugiperda) via LC assays. Nitro groups enhance pesticidal activity by 3–5× compared to methoxy .

Q. How can contradictory bioassay data (e.g., varying IC values) be resolved?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.